molecular formula C9H15NO4 B11826389 methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

Cat. No.: B11826389
M. Wt: 201.22 g/mol
InChI Key: YOMXMNVCBBDQDO-ALCCZGGFSA-N
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Description

Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups play a crucial role in these interactions, influencing its binding affinity and activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate include other esters with dimethylamino and methoxy groups, such as:

  • Methyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate
  • Ethyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

InChI

InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3/b7-5-

InChI Key

YOMXMNVCBBDQDO-ALCCZGGFSA-N

Isomeric SMILES

CN(C)/C=C(/C(=O)COC)\C(=O)OC

Canonical SMILES

CN(C)C=C(C(=O)COC)C(=O)OC

Origin of Product

United States

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